molecular formula C6H9NO3 B1282335 1-Acetyl-3-azetidinecarboxylic Acid CAS No. 97628-91-6

1-Acetyl-3-azetidinecarboxylic Acid

Cat. No. B1282335
CAS RN: 97628-91-6
M. Wt: 143.14 g/mol
InChI Key: YFWJZEMJJMOQAC-UHFFFAOYSA-N
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Description

1-Acetyl-3-azetidinecarboxylic acid is a derivative of azetidinecarboxylic acid, which is an analogue of proline, a proteinogenic amino acid. The acetyl group attached to the nitrogen atom of the azetidine ring distinguishes it from its parent compound. This structural modification can have significant effects on the compound's biological activity and physical properties.

Synthesis Analysis

The synthesis of azetidine derivatives, including those with acetyl groups, typically involves the formation of the four-membered azetidine ring. For example, substituted azetidinyl oxyacetic acids, which share a similar core structure to 1-acetyl-3-azetidinecarboxylic acid, have been synthesized from serine and threonine. These compounds were prepared through alkylation reactions followed by the removal of protective groups and further functionalization . The synthesis of 1-acetyl-3-bromo-3-phenylazetidine, a related compound, has been achieved and characterized by spectroscopic methods and single crystal X-ray analysis .

Molecular Structure Analysis

The molecular structure of azetidine derivatives has been studied using various spectroscopic methods and crystallography. For instance, the azetidine ring in 1-acetyl-3-bromo-3-phenylazetidine has been found to be nearly planar, which is a common feature of the azetidine moiety . The conformation of azetidine-2-carboxylic acid and its N-acetyl derivative has been investigated through NMR spectroscopy, providing insights into the effects of N-acetylation on chemical shifts and the conformation of the molecule in solution .

Chemical Reactions Analysis

Azetidine derivatives participate in various chemical reactions due to their strained ring system and reactive functional groups. For example, N-acetyl-2-azetine, a closely related compound, has been shown to undergo Lewis acid-catalyzed [4 + 2]-cycloaddition reactions with imines, leading to the formation of tetrahydroquinolines . These reactions demonstrate the potential of azetidine derivatives to engage in complex transformations that can be utilized in the synthesis of diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The nearly planar conformation of the azetidine ring and the presence of substituents such as the acetyl group can affect properties like solubility, melting point, and reactivity. The crystal structure analysis of 1-acetyl-3-bromo-3-phenylazetidine provides detailed information on the molecular dimensions and packing in the solid state, which are important for understanding the compound's physical properties . Additionally, the biological activity of azetidine derivatives, such as the inhibition of liver fibrosis by azetidine-2-carboxylic acid, suggests that these compounds can interact with biological systems in a meaningful way, which is also a reflection of their chemical properties .

Scientific Research Applications

Enzymatic Detoxification and Yeast Resistance

1-Acetyl-3-azetidinecarboxylic acid is related to l-Azetidine-2-carboxylic acid (AZC), a toxic proline analogue. Research has identified a novel gene, MPR1, in Saccharomyces cerevisiae that provides resistance to AZC. This gene encodes an AZC acetyltransferase, which does not acetylate l-proline or its analogues, suggesting a specific detoxification pathway for AZC in yeast cells (Shichiri, Hoshikawa, Nakamori, & Takagi, 2001).

Use in Chemical Synthesis

N-Acetyl-2-azetine, a compound related to 1-Acetyl-3-azetidinecarboxylic acid, has been used in chemical synthesis. For example, it participates in Lewis acid catalyzed cycloaddition reactions with imines, leading to the formation of 2,3,4-trisubstituted tetrahydroquinolines, which have potential applications in pharmaceutical synthesis (Stevenson, Nieuwenhuyzen, & Osborne, 2002).

Exploration in Prodrug Development

Although not directly related to 1-Acetyl-3-azetidinecarboxylic acid, similar compounds have been investigated in the context of prodrug development. 3'-Azido-2',3'-dideoxythymidine (AZT) prodrugs have been designed to improve anti-HIV activity, penetration of the blood-brain barrier, and pharmacokinetic properties. These prodrugs often involve derivatization at the 5'-O position, suggesting potential avenues for research into similar modifications of azetidine derivatives (Parang, Wiebe, & Knaus, 2000).

Crystallography and Structural Studies

Structural studies have been conducted on N-acetylated proline and ring-size analogs, including azetidine carboxylic acid. These studies provide insight into the conformational differences among compounds with varying ring sizes, contributing to our understanding of molecular interactions and stability (Schnitzer, Trapp, & Wennemers, 2022).

Role in Novel Therapeutic Synthesis

Azetidine derivatives, closely related to 1-Acetyl-3-azetidinecarboxylic acid, have been utilized in the synthesis of various compounds with potential therapeutic applications. For example, protected 3-haloazetidines have been used as building blocks in medicinal chemistry to synthesize azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).

Safety and Hazards

The safety information for 1-Acetyl-3-azetidinecarboxylic acid indicates that it has the GHS07 hazard pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P271, P261, and P280 .

properties

IUPAC Name

1-acetylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-4(8)7-2-5(3-7)6(9)10/h5H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWJZEMJJMOQAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-3-azetidinecarboxylic Acid

CAS RN

97628-91-6
Record name 1-acetylazetidine-3-carboxylic acid
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Synthesis routes and methods

Procedure details

3-Azetidine carboxylic acid (2.25 g, 22.2 mmol) and acetic anhydride (80 ml) were heated gently until all of the acid had dissolved. The reaction was stirred at room temperature for 18 hours and then the acetic anhydride was removed under reduced pressure. Water was added and evaporated under reduced pressure. The residue was dissolved in hot ethyl acetate and filtered whilst hot and the filtrate was evaporated under reduced pressure to afford the title compound as a white solid, 1.54 g.
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

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